molecular formula C16H24O9S B043746 Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside CAS No. 79389-52-9

Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside

Cat. No.: B043746
CAS No.: 79389-52-9
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-RBGFHDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is an organic compound that contains up to 20% beta isomer. This compound is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring. The compound is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside typically involves the acetylation of mannose derivatives. One common method involves the reaction of mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired isomer composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted mannopyranosides. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl groups and the thiomannopyranoside moiety play a crucial role in binding to these targets and modulating their activity. The pathways involved include glycosylation and deglycosylation reactions, which are essential for various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl bromide

Uniqueness

Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside is unique due to the presence of the ethyl group and the thiomannopyranoside moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-RBGFHDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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